molecular formula C13H20N4 B581622 N-cyclopropyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine CAS No. 1263282-23-0

N-cyclopropyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine

Cat. No.: B581622
CAS No.: 1263282-23-0
M. Wt: 232.331
InChI Key: KZXACLVCDMAAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine is an organic compound with the molecular formula C12H18N4 and a molecular weight of 226.30 . This compound features a pyrimidine ring substituted with a cyclopropyl group and a piperidin-3-ylmethyl group. It is a member of the aminopyrimidine class of compounds, which are known for their diverse biological activities.

Preparation Methods

The synthesis of N-cyclopropyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine typically involves the reaction of a pyrimidine derivative with a cyclopropylamine and a piperidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating or the addition of catalysts to facilitate the reaction . Industrial production methods may involve optimizing these conditions to increase yield and purity, as well as scaling up the reaction to accommodate larger quantities.

Chemical Reactions Analysis

N-cyclopropyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups on the pyrimidine ring are replaced with other groups.

Scientific Research Applications

N-cyclopropyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may form complexes with cyclin-dependent kinases (CDKs), inhibiting their activity and affecting cell cycle progression. This interaction can lead to the selective targeting of tumor cells, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

N-cyclopropyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine can be compared with other similar compounds, such as:

  • N-ethyl-4-(4-piperidinylmethyl)-2-pyrimidinamine
  • 6-chloro-N-(3-pyrrolidinyl)-4-pyrimidinamine
  • 2-chloro-N-(2-pyridinylmethyl)-4-pyrimidinamine

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities .

Properties

IUPAC Name

N-cyclopropyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c1-2-10(9-14-6-1)8-12-5-7-15-13(17-12)16-11-3-4-11/h5,7,10-11,14H,1-4,6,8-9H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXACLVCDMAAOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=NC(=NC=C2)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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